molecular formula C10H7BrO2S B8765009 methyl 3-bromobenzo[b]thiophene-5-carboxylate

methyl 3-bromobenzo[b]thiophene-5-carboxylate

Cat. No.: B8765009
M. Wt: 271.13 g/mol
InChI Key: HRWMVOQUWFSLAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 3-bromobenzo[b]thiophene-5-carboxylate is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This specific compound is characterized by the presence of a bromine atom at the 3-position and a carboxylate ester group at the 5-position of the benzothiophene ring. It is widely used in organic synthesis and has applications in various fields including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromobenzo[b]thiophene-5-carboxylate typically involves the bromination of 1-benzothiophene followed by esterification. One common method involves the bromination of 1-benzothiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromo-1-benzothiophene is then reacted with methanol and a suitable acid catalyst to form the methyl ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 3-bromobenzo[b]thiophene-5-carboxylate undergoes various chemical reactions including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 3-substituted benzothiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

methyl 3-bromobenzo[b]thiophene-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, anticancer, and antimicrobial properties.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of methyl 3-bromobenzo[b]thiophene-5-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and ester group can interact with biological targets, leading to the modulation of their activity. The exact molecular targets and pathways vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-1-benzothiophene-5-carboxylate
  • Methyl 3-iodo-1-benzothiophene-5-carboxylate
  • Methyl 3-fluoro-1-benzothiophene-5-carboxylate

Uniqueness

methyl 3-bromobenzo[b]thiophene-5-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki coupling and other cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C10H7BrO2S

Molecular Weight

271.13 g/mol

IUPAC Name

methyl 3-bromo-1-benzothiophene-5-carboxylate

InChI

InChI=1S/C10H7BrO2S/c1-13-10(12)6-2-3-9-7(4-6)8(11)5-14-9/h2-5H,1H3

InChI Key

HRWMVOQUWFSLAR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SC=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 1-benzothiophene-5-carboxylate (5.15 g, 26.8 mmol) in acetic acid (50 mL) was added dropwise bromine (2.06 mL, 40.2 mmol) at room temperature, and the resulting mixture was stirred for 2 hr. The reaction mixture was diluted with ethyl acetate, washed with 1 M aqueous sodium sulfite solution, saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=5/1), and crystallized from hexane/ethyl acetate to give the title compound (6.20 g, yield 85%) as colorless crystals.
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
2.06 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.